molecular formula C9H9ClN2O2 B1381613 Cyclopropylmethyl 5-chloropyrazine-2-carboxylate CAS No. 1698849-40-9

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate

Cat. No. B1381613
M. Wt: 212.63 g/mol
InChI Key: HJMSFAAVTNEKCC-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is 1S/C9H9ClN2O2/c10-8-4-11-7 (3-12-8)9 (13)14-5-6-1-2-6/h3-4,6H,1-2,5H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate has a predicted boiling point of 307.3±37.0 °C and a predicted density of 1.371±0.06 g/cm3 . Its pKa is predicted to be -4.74±0.10 .

Scientific Research Applications

Synthesis and Structural Analysis

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate has been explored for its role in the synthesis of structurally diverse pyrazole derivatives, with the Brönsted acid-mediated annulations demonstrating an efficient strategy for creating 1,3,5-trisubstituted pyrazoles (Xue et al., 2016). Additionally, its utilization in generating spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones has been documented, contributing significantly to the creation of complex chemical structures (Limbach et al., 2008).

Advances in Chemical Reactions

The compound is also pivotal in the development of new chemical reactions. For instance, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation highlights its role in modern synthetic methodologies (Machado et al., 2011). Furthermore, the substance aids in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, showcasing its versatility in producing structurally varied compounds (Achutha et al., 2017).

Application in Tuberculosis Research

Studies have shown that pyrazine derivatives, including compounds related to Cyclopropylmethyl 5-chloropyrazine-2-carboxylate, exhibit tuberculostatic activity, indicating potential applications in tuberculosis treatment (Foks et al., 1976).

Role in Supramolecular Chemistry

The compound has also been investigated in the realm of supramolecular chemistry. For example, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine derivatives, synthesized through cyclooligomerization involving chloropyrazine, exhibit intriguing hydrogen bond and metal-directed self-assembly properties (Kong et al., 2012).

Antimicrobial and Anti-inflammatory Applications

The compound has shown relevance in antimicrobial and anti-inflammatory research. Synthesized derivatives have demonstrated activity against Mycobacterium tuberculosis and other strains, indicating its importance in developing new antimycobacterial agents (Zítko et al., 2013). Additionally, imidazo[1,2-a]pyrazine-3-carboxylic esters and acids related to this compound have been evaluated for their anti-inflammatory and analgesic activities (Abignente et al., 1993).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclopropylmethyl 5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-8-4-11-7(3-12-8)9(13)14-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMSFAAVTNEKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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